molecular formula C15H22O7 B1365208 Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate CAS No. 57899-62-4

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Cat. No.: B1365208
CAS No.: 57899-62-4
M. Wt: 314.33 g/mol
InChI Key: AZZZPEZAKWSDAJ-UHFFFAOYSA-N
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Description

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is a cyclohexane derivative featuring three ethyl ester groups and a ketone moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems like pyrazoles and pyrimidines, which exhibit biological activities such as antimicrobial and antitumor effects .

Preparation Methods

Preparation Methods Overview

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is typically synthesized through multi-step organic reactions involving:

  • Alkylation of triethyl methanetricarboxylate or related intermediates
  • Use of inorganic bases and organic solvents to facilitate esterification and substitution
  • Control of temperature and reaction time to optimize yield and purity

Alkylation of Triethyl Methanetricarboxylate

Reaction Description

A key preparative step involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of an inorganic base such as potassium carbonate. This reaction forms triethyl-3-bromopropane-1,1,1-tricarboxylate, a crucial intermediate structurally related to this compound.

  • The reaction avoids the use of highly reactive sodium ethoxide, which can cause unwanted decarboxylation.
  • Potassium carbonate is preferred as the base due to its moderate reactivity and insolubility in organic solvents, allowing it to act as a fine suspension.
  • Organic solvents such as dimethylformamide (DMF), methyl tertiary butyl ether (MTBE), ethyl acetate, and tetrahydrofuran (THF) are used, often in mixtures, to optimize solubility and reaction kinetics.

Reaction Conditions

  • Temperature: 40 to 90°C (preferably 50 to 80°C)
  • Reaction time: 1 to 30 hours (preferably 5 to 25 hours)
  • Base particle size: Fine grade potassium carbonate with controlled particle size distribution enhances reaction efficiency.
  • Phase transfer catalysts (e.g., triethylbenzyl ammonium chloride) may be employed to improve yields.

Process Steps

  • Triethyl methanetricarboxylate is added to a suspension of potassium carbonate in the organic solvent(s).
  • The mixture is heated to 40–70°C and allowed to react with the base for 15 minutes to 3 hours.
  • 1,2-Dibromoethane is then added, and the reaction continues at 50–80°C for several hours.
  • After completion, inorganic salts are removed by filtration or washing.
  • The product is isolated by evaporation of solvents and, if necessary, distillation.

Experimental Data and Yields

The following table summarizes solvent systems and yields obtained from experimental examples:

Example Solvent 1 Solvent 2 Solvent Ratio (v/v) Contained Yield (%)
2 DMF MTBE 1:1 95
3 DMF MTBE 1:1 91
6 DMF Ethyl acetate 1:1 97
8 DMF Tetrahydrofuran 1:1 91
12 DMF None - 80
14 DMF None - 89
  • Highest yields (~97%) were observed with DMF and ethyl acetate mixtures.
  • Single solvent DMF systems gave slightly lower yields (71–89%).
  • Reaction temperature and solvent polarity significantly influence product yield and purity.

Alternative Esterification Route for Related Compounds

For related esters such as Ethyl 4-oxocyclohexanecarboxylate , esterification of 4-oxocyclohexane-1-carboxylic acid with ethanol in the presence of thionyl chloride is reported:

  • Reaction conditions: 0–25°C, 3 hours, neat (no solvent)
  • Yield: Approximately 84%
  • Workup includes washing with aqueous sodium bicarbonate and drying over sodium sulfate.

This method provides a precedent for preparing cyclohexane-based keto esters, potentially adaptable for this compound synthesis with modifications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl 4-oxocyclohexane-1,1,3-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Trimethyl 4-Oxocyclohexane-1,1,3-Tricarboxylate

  • CAS : 80269-67-6
  • Molecular Formula : C₁₃H₁₈O₇
  • Key Features : Methyl ester groups instead of ethyl; retains the 4-oxocyclohexane core.
  • Comparison: Methyl esters reduce molecular weight (260.13 g/mol vs.

Triethyl Propane-1,1,3-Tricarboxylate

  • CAS : 2832-14-6
  • Molecular Formula : C₁₂H₂₀O₆
  • Key Features : Linear propane backbone instead of a cyclohexane ring.
  • Comparison : The absence of a rigid cyclohexane ring increases conformational flexibility, which may influence its utility in cyclization reactions .

Triethyl Citrate (2-Hydroxypropane-1,2,3-Tricarboxylate)

  • CAS : 77-93-0
  • Molecular Formula : C₁₂H₂₀O₇
  • Key Features : Hydroxyl group at the 2-position.
  • Comparison : The hydroxyl group enables hydrogen bonding, enhancing water solubility compared to the ketone-containing target compound. Widely used as a plasticizer and food additive .

Triethyl Aconitate (1-Propene-1,2,3-Tricarboxylate)

  • CAS : 5349-99-5
  • Molecular Formula : C₁₂H₁₈O₆
  • Key Features : Unsaturated propene backbone with three ester groups.
  • Comparison : The double bond introduces electrophilic character, making it reactive in Diels-Alder or Michael addition reactions, unlike the saturated cyclohexane derivative .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate - C₁₅H₂₂O₇* ~316.3 Cyclohexane ring, 4-oxo, three ethyl esters Organic synthesis intermediate
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate 80269-67-6 C₁₃H₁₈O₇ 286.28 Methyl esters, reduced lipophilicity Research reagent
Triethyl citrate 77-93-0 C₁₂H₂₀O₇ 276.28 Hydroxyl group, high polarity Plasticizer, food additive
Triethyl aconitate 5349-99-5 C₁₂H₁₈O₆ 258.27 Unsaturated backbone Organic synthesis

*Estimated based on structural analogs.

Biological Activity

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate, also known by its CAS number 17159-79-4, is an organic compound with potential applications in various biological contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12H18O7
  • Molecular Weight : 246.27 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 248.8 °C
  • Water Solubility : Insoluble

These properties suggest that the compound may interact with biological systems in unique ways due to its structural characteristics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against diseases such as cancer.
  • Antioxidant Properties : Preliminary studies suggest that triethyl 4-oxocyclohexane derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
  • Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound showed significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicated a dose-dependent response with potential for therapeutic application.
Cell LineIC50 Value (µM)Observations
MCF-725Significant reduction in viability
A54930Induction of apoptosis
  • Mechanistic Studies : Further research into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Toxicological Profile

The safety profile of triethyl 4-oxocyclohexane has been assessed through various toxicological studies. Findings indicate that while the compound exhibits promising biological activity, caution is warranted due to potential toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate, and how can reaction conditions be optimized for high yield?

  • Methodology : Utilize esterification or transesterification strategies under controlled conditions. For example, employ a Dean-Stark trap to remove water during esterification, maintaining temperatures between 128–156°C to drive the reaction to completion (as demonstrated in analogous tricarboxylate syntheses) . Catalytic acid (e.g., p-toluenesulfonic acid) can enhance reaction rates. Monitor progress via TLC or GC-MS, and purify via fractional distillation or column chromatography .

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic techniques?

  • Methodology : Perform single-crystal X-ray diffraction (XRD) to resolve the cyclohexane ring conformation and ester group orientations. Reference monoclinic crystal systems (e.g., space group P2₁/n, a = 10.9220 Å, b = 15.1215 Å) for analogous tricarboxylates to guide data interpretation . Complement with FTIR (C=O stretch at ~1740 cm⁻¹, ester C-O at ~1200 cm⁻¹) and NMR (¹³C for carbonyl carbons at ~165–170 ppm) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodology : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts. Follow with silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted starting materials. For high-purity batches, employ recrystallization from ethanol or acetone . Quantify purity via GC with flame ionization detection (FID) or HPLC using C18 columns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Methodology : Investigate substituent effects using DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl carbons. Experimentally, compare reaction rates with bulkier nucleophiles (e.g., Grignard reagents vs. amines) under identical conditions. Monitor regioselectivity via LC-MS/MS and correlate with computational data .

Q. What role does this compound play in modulating enzyme activity or biomolecular interactions?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., cyclooxygenase or kinases). Perform docking simulations (AutoDock Vina) to predict binding modes. Validate with enzymatic assays (e.g., inhibition of ATP hydrolysis) and compare with structurally related tricarboxylates .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Methodology : Replicate synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration). Cross-validate NMR chemical shifts with databases (e.g., SDBS or PubChem). If inconsistencies persist (e.g., carbonyl peak splitting), investigate conformational flexibility via variable-temperature NMR or dynamic HPLC .

Q. What strategies enable stereochemical control during the synthesis of this compound derivatives?

  • Methodology : Employ chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric esterification. For diastereomer separation, use chiral stationary phases in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

Q. Key Notes

  • Structural analogs (e.g., triethyl citrate) provide indirect insights but require validation for specificity.
  • Advanced questions emphasize mechanistic and interdisciplinary approaches, aligning with trends in synthetic and medicinal chemistry.

Properties

IUPAC Name

triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O7/c1-4-20-12(17)10-9-15(8-7-11(10)16,13(18)21-5-2)14(19)22-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZZPEZAKWSDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471920
Record name Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57899-62-4
Record name 1,1,3-Triethyl 4-oxo-1,1,3-cyclohexanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57899-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

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